molecular formula C14H22N2 B1318023 N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine CAS No. 105298-83-7

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine

Cat. No.: B1318023
CAS No.: 105298-83-7
M. Wt: 218.34 g/mol
InChI Key: IMDARUXWNKRPJK-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine: is an organic compound with the molecular formula C14H22N2. It is known for its applications in various industrial processes, particularly as an antioxidant in rubber production .

Safety and Hazards

The compound has several hazard statements associated with it: H302-H319-H372-H410. Precautionary measures include P501-P273-P260-P270-P264-P280-P391-P314-P337+P313-P305+P351+P338-P301+P312+P330 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

Mechanism of Action

Target of Action

It is commonly used as an antioxidant in rubber products , suggesting that its targets could be reactive oxygen species or related compounds that cause oxidative damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine. For instance, exposure to air and sunlight can gradually darken the compound . Therefore, it should be stored away from heat sources and in a dry, well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine typically involves the reaction of aniline with cyclohexylamine under specific conditions. The process includes:

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its cyclohexyl and ethyl groups contribute to its stability and effectiveness in various applications .

Properties

IUPAC Name

4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDARUXWNKRPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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